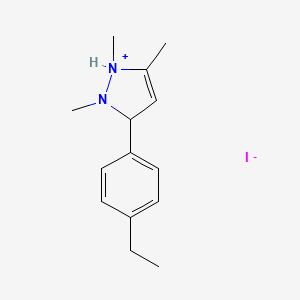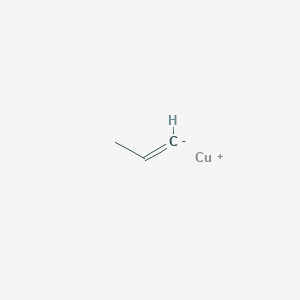
copper(1+);prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of copper(1+);prop-1-ene involves several synthetic routes and reaction conditions. One common method is the allylic bromination of prop-1-ene using N-bromosuccinimide (NBS). This reaction involves the substitution of a bromine atom for a hydrogen atom on the allylic carbon of prop-1-ene . Another method involves the synthesis of 1,3-prop-1-ene sultone, which can be produced through sulfonation, bromination, and cyclization reactions . These methods are economical and can be applied to mass production under mild conditions.
Analyse Chemischer Reaktionen
Copper(1+);prop-1-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxidizing agents such as chlorates, nitrates, and peroxides, leading to the formation of different products . The compound can also participate in free radical bromination reactions, where a bromine radical is generated in the presence of a radical initiator . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Copper(1+);prop-1-ene has several scientific research applications. In chemistry, it is used as a corrosion inhibitor for copper in nitric acid solutions . The compound’s ability to inhibit corrosion makes it valuable for protecting copper-based materials in various industrial applications. In biology and medicine, copper ions play a crucial role in cellular processes, and this compound can be used to study copper metabolism and its effects on human health .
Wirkmechanismus
The mechanism of action of copper(1+);prop-1-ene involves its interaction with molecular targets and pathways. Copper ions can act as electron donors or acceptors, participating in various redox reactions . In corrosion inhibition, the compound adsorbs onto the surface of copper specimens, forming a protective layer that prevents further corrosion . In biological systems, copper ions are involved in the regulation of oxidative stress and the activity of enzymes such as cytochrome c oxidase and superoxide dismutase .
Vergleich Mit ähnlichen Verbindungen
Copper(1+);prop-1-ene can be compared with other similar compounds, such as alkenes and other copper-based compounds. Alkenes, including prop-1-ene, are unsaturated hydrocarbons with a carbon-carbon double bond . Similar compounds include but-1-ene and but-2-ene, which have different positions of the double bond . Copper-based compounds, such as copper(II) sulfate and copper(I) chloride, have different oxidation states and chemical properties compared to this compound . The unique combination of copper ions and prop-1-ene in this compound gives it distinct properties and applications.
Eigenschaften
CAS-Nummer |
61345-92-4 |
|---|---|
Molekularformel |
C3H5Cu |
Molekulargewicht |
104.62 g/mol |
IUPAC-Name |
copper(1+);prop-1-ene |
InChI |
InChI=1S/C3H5.Cu/c1-3-2;/h1,3H,2H3;/q-1;+1 |
InChI-Schlüssel |
UPCNSIDLTFJSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=[CH-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
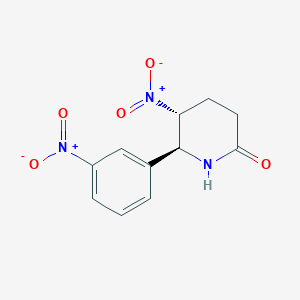
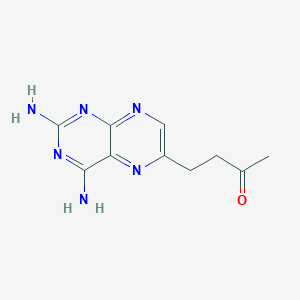
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)



![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)

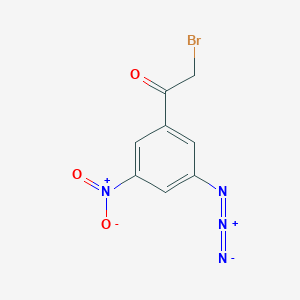
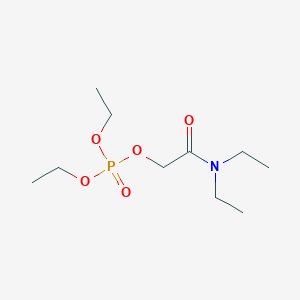
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
